N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-5-4-6(13)2-3-7(5)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWQZRMPXYFJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide is a chemical compound with significant potential in medicinal chemistry. Its unique trifluoroacetamide functional group combined with an amino-substituted aromatic system enhances its reactivity and potential applications. This article delves into the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉F₃N₂O, with a molecular weight of 218.18 g/mol. The trifluoroacetamide group contributes to its unique properties, making it a subject of interest in various biological studies.
Table 1: Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₉H₉F₃N₂O |
| Molecular Weight | 218.18 g/mol |
| Purity | ~95% |
| Functional Groups | Trifluoroacetamide, Amino |
Current literature does not provide extensive information on the specific mechanism of action for this compound. However, related compounds have been shown to exhibit various biological activities, suggesting potential pathways for further investigation.
Related Compounds and Their Activities
Research indicates that derivatives of this compound demonstrate promising biological activity. For instance:
- N-(4-Amino-3-methylphenyl)-2,2,2-trifluoroacetamide : Exhibits altered amino group substitution which may influence its biological properties.
- N-[4-[[(2-ethoxyacetyl)amino]methyl]phenyl]-2,2,2-trifluoroacetamide : Contains an ethoxyacetyl group that could enhance its pharmacological profile.
- Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide : Incorporates chlorine atoms and shows a larger structural complexity which may affect its biological interactions.
Table 2: Biological Activity of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-Amino-3-methylphenyl)-2,2,2-trifluoroacetamide | C₉H₉F₃N₂O | Potentially enhanced activity due to amino substitution |
| N-[4-[[(2-ethoxyacetyl)amino]methyl]phenyl]-2,2,2-trifluoroacetamide | C₁₃H₁₅F₃N₂O₂ | May exhibit improved pharmacokinetics |
| Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide) | C₁₇H₁₀Cl₂F₆N₂O₂ | Larger structure may influence interaction with targets |
Case Studies and Research Findings
A review of the literature reveals limited direct studies on this compound itself; however, insights can be drawn from related compounds:
-
Anti-Cancer Activity : Compounds similar to N-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown partial agonism of the aryl hydrocarbon receptor (AhR), indicating potential anti-cancer properties through modulation of gene expression related to cell proliferation .
"Evaluation of the anti-proliferative activity of benzothiazoles showed that the ability to agonize the AhR correlated with growth inhibition" .
- Inhibition Studies : Research on trifluoromethyl-containing agents has highlighted their efficacy in inhibiting specific biological pathways. For example, compounds with CF3 groups have been linked to increased potency in inhibiting serotonin uptake .
- Mechanistic Insights : Studies indicate that halogenated compounds often exhibit enhanced binding interactions due to their ability to engage in halogen bonding with target proteins .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Treatment
One of the most promising applications of N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide is as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which has been implicated in several cancers. Research indicates that TNIK is hyperactive in various malignancies, including colorectal cancer, breast cancer, and gastric cancer. Inhibition of TNIK can potentially lead to reduced tumor growth and metastasis .
- Mechanism of Action : The compound targets aberrant Wnt signaling pathways that are often dysregulated in cancer cells. By inhibiting TNIK, it may restore normal signaling and inhibit cancer cell proliferation .
- Combination Therapy : The compound is also being explored for use in combination therapies with other anticancer drugs, enhancing the overall efficacy of treatment regimens .
1.2 Anti-inflammatory Properties
Beyond oncology, this compound has shown potential in treating inflammatory diseases. It may be effective against conditions such as chronic obstructive pulmonary disease (COPD) and lupus nephritis due to its ability to modulate inflammatory pathways through TNIK inhibition .
Agricultural Applications
2.1 Crop Protection
The compound has been noted for its fungicidal properties against various phytopathogenic microorganisms. It can be utilized to protect crops from fungal infections that threaten agricultural productivity .
- Fungicidal Activity : The compound demonstrates effectiveness against a range of fungi, making it suitable for use in agricultural settings to enhance crop yield and quality .
- Pesticidal Use : In addition to fungicidal applications, there is potential for this compound to be developed into insecticides or herbicides due to its chemical structure and activity against pests .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -CN, -CF₃): The trifluoroacetyl group increases metabolic stability and resistance to enzymatic degradation, as seen in N-(4-cyanophenyl)-2,2,2-trifluoroacetamide .
- Steric Effects : Bulky substituents like azepan () or dimethylphenyl () reduce reaction rates but improve target specificity.
Preparation Methods
Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
A compound of Formula 1, which is 2-amino-N-(2,2,2-trifluoroethyl)acetamide, can be prepared by the following method:
(A) Reacting a compound of Formula 2 with a compound of Formula 3 and a coupling reagent to create an intermediate of Formula 4 in the presence of a base.
(B) Reacting the intermediate of Formula 4 with hydrogen in the presence of a hydrogenolysis catalyst to yield a compound of Formula 1.
(C) Optionally reacting the compound of Formula 1 with an acid of Formula 5, where X is Cl, Br, CF3CO2, CH3SO3, (SO4)1/2, or (PO4)1/3, to provide the compound of Formula 1 in HX salt form (i.e., Formula 1A).
Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene
The in situ protection of the amino group of an amino acid with the trifluoroacetyl group and the subsequent generation of acyl trifluoroacetate from such an N-protected amino acid. The N-trifluoroacetyl group is stable against TfOH.
Experimental Procedure:
1 mmol of glycine is mixed with 2 mmol of trifluoroacetic anhydride and stirred for 15 min in anhydrous conditions to protect the amino group and convert the carboxyl group into acyl trifluoroacetate. Then, anhydrous dichloromethane, ferrocene (1 mmol), and TfOH (1 mmol) are added, and the reaction mixture is stirred for 1 h at ambient temperature. The workup of the reaction affords the corresponding N-trifluoroacetylaminoketone, along with a significant amount of trifluoroacetylferrocene and unreacted ferrocene.
Table 1: Optimization of the Reaction Conditions
| Entry | TFAA eq | Acyl trifluoroacetate generation time (min) | Reaction time (h) | 3a | 4 | % of reacting Fc-H |
|---|---|---|---|---|---|---|
| 1 | 2 | 15 | 1 | 17% | 46% | 97% |
| 2 | 2 | 30 | 1 | 21% | 45% | 94% |
| 3 | 2 | 30 | 4 | 25% | 45% | 96% |
| 4 | 3 | 30 | 1 | 26% | 44% | 94% |
Q & A
Q. What synthetic methodologies are commonly employed for N-(4-amino-2-methylphenyl)-2,2,2-trifluoroacetamide?
The compound is synthesized via nucleophilic substitution reactions, often involving trifluoroacetylating agents and aromatic amines. Key solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to enhance reactivity. Reaction optimization may involve temperature control (e.g., 60–80°C) and stoichiometric adjustments to minimize side products .
Q. Which characterization techniques are critical for structural confirmation?
Essential techniques include:
Q. What biological activities are associated with this compound?
Preclinical studies highlight antimicrobial, antiviral, and antitumor properties. For example, it inhibits topoisomerase II (IC₅₀ ~2.5 μM in HeLa cells) and disrupts DNA replication, validated via comet assays and flow cytometry .
Q. How do physicochemical properties influence its research utility?
The trifluoroacetamide group enhances metabolic stability (t₁/₂ >6 hrs in liver microsomes) and lipophilicity (logP ~2.8), improving membrane permeability in cellular assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Yield improvements (e.g., from 40% to >70%) require:
Q. What structural insights can crystallography provide for SAR studies?
Crystal structures reveal intramolecular hydrogen bonds (N–H···O, ~2.1 Å) and van der Waals interactions that stabilize the planar quinazoline core. Modifications at the 4-amino group (e.g., fluorination) alter π-π stacking, impacting target binding .
Q. How to address discrepancies in reported biological activity data?
Contradictions (e.g., variable IC₅₀ values) arise from assay conditions (e.g., serum concentration, incubation time). Standardization using ISO-certified cell lines (e.g., MCF-7 for cancer studies) and orthogonal assays (e.g., Western blotting alongside viability tests) improves reproducibility .
Q. What computational tools predict reactivity and metabolite profiles?
Q. How to design analogs with enhanced blood-brain barrier (BBB) penetration?
Introduce halogenated aryl groups (e.g., 4-fluoro) to increase logP (~3.5) while maintaining molecular weight <400 Da. In silico BBB permeability models (e.g., SwissADME) guide substituent selection .
Q. What in vivo models validate antitumor efficacy?
Xenograft models (e.g., murine CT26 colorectal tumors) show dose-dependent tumor suppression (50 mg/kg, 21 days). Pharmacokinetic profiling (AUC ~12 μg·hr/mL) confirms bioavailability, while histopathology assesses off-target toxicity .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoroacetamide group.
- Bioassays : Use ATP-based luminescence for high-throughput cytotoxicity screening.
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
